

CAY10499: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CAY10499

Cat. No.: B10767128

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An in-depth examination of the chemical properties, biological activity, and experimental applications of the non-selective lipase inhibitor, **CAY10499**.

This technical guide provides a comprehensive overview of **CAY10499**, a potent, non-selective lipase inhibitor utilized in various research contexts. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

CAY10499, with the formal name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is a synthetic organic compound belonging to the carbamate class.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	359714-55-9	[3]
Molecular Formula	C ₁₈ H ₁₇ N ₃ O ₅	[3]
Molecular Weight	355.3 g/mol	[3]
IUPAC Name	Phenylmethyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate	N/A
SMILES	<chem>COc1nn(c2ccc(NC(=O)OCc3ccccc3)c(C)c2)c(=O)o1</chem>	[3]
InChI	InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22)	[3]
Appearance	Crystalline solid	[4]
Purity	≥98%	[4]
UV/Vis. λ _{max}	206, 256 nm	[4]

Solubility: **CAY10499** is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at approximately 20 mg/mL, and in ethanol at about 2 mg/mL.[4] It is sparingly soluble in aqueous buffers.[4] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[4] A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

Biological Activity and Mechanism of Action

CAY10499 is characterized as a potent, non-selective inhibitor of several lipases.[1] Its primary targets include monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid

amide hydrolase (FAAH).[5][6] The inhibitory activity of **CAY10499** is concentration-dependent, with reported IC₅₀ values varying based on the specific enzyme and experimental conditions.

Inhibitory Profile of **CAY10499**:

Target Enzyme	IC ₅₀ (nM)	Species	Reference
Monoacylglycerol Lipase (MAGL)	144	Human (recombinant)	[3]
Hormone-Sensitive Lipase (HSL)	90	Human (recombinant)	[3]
Fatty Acid Amide Hydrolase (FAAH)	14	Human (recombinant)	[3]
Fatty Acid Amide Hydrolase (FAAH)	76	Human (recombinant)	[7]
Monoglyceride Lipase (MGL)	500 (0.5 μM)	N/A	[5]

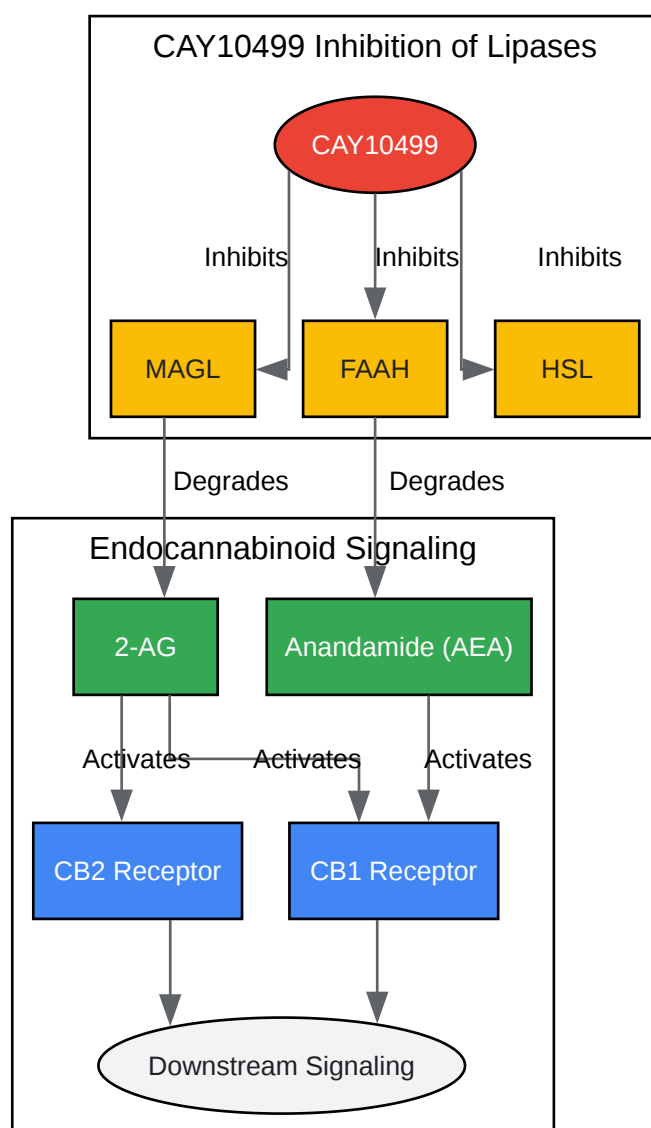
At a concentration of 5 μM, **CAY10499** also demonstrates significant inhibition of other lipases, including:

- Adipose triglyceride lipase (ATGL) by 95%[3]
- Diacylglycerol lipase alpha (DAGLα) by 60%[3]
- Abhydrolase domain-containing protein 6 (ABHD6) by 90%[3]
- Carboxylesterase 1 (CES1) by 95%[3]

The broad-spectrum inhibitory activity of **CAY10499** on these key enzymes involved in lipid metabolism makes it a valuable tool for studying the roles of these lipases in various physiological and pathological processes. The compound's mechanism of action is reported to be irreversible by some sources, though this may depend on the specific enzyme and experimental conditions.[8]

Signaling Pathway Modulation:

The inhibition of MAGL by **CAY10499** leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn can modulate cannabinoid receptor signaling.[2] Similarly, the inhibition of FAAH leads to elevated levels of anandamide (AEA), another key endocannabinoid. The modulation of these signaling pathways has implications for a wide range of physiological processes, including neurotransmission, inflammation, and energy metabolism.



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CAY10499's impact on endocannabinoid signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments involving **CAY10499** are crucial for reproducibility. The following outlines a general protocol for an in vitro lipase inhibition assay, based on commonly cited methodologies.

In Vitro Lipase Inhibition Assay (General Protocol):

This protocol describes a method to determine the IC_{50} of **CAY10499** against a specific lipase (e.g., MAGL, HSL, or FAAH).

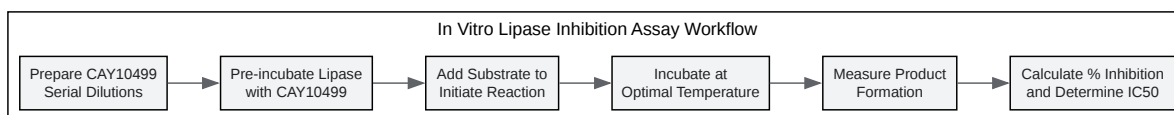
Materials:

- Recombinant human lipase (MAGL, HSL, or FAAH)
- **CAY10499** stock solution (in DMSO)
- Appropriate substrate for the specific lipase (e.g., 4-nitrophenyl acetate for MGL, radiolabeled oleic acid for HSL, or arachidonoyl-1'-hydroxy-2'-nitroanilide for FAAH)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
- 96-well microplate
- Microplate reader (spectrophotometer or scintillation counter, depending on the substrate)

Procedure:

- Prepare **CAY10499** dilutions: Serially dilute the **CAY10499** stock solution in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO without inhibitor).
- Enzyme pre-incubation: In the wells of a 96-well plate, add the recombinant lipase enzyme to the assay buffer. Then, add the various concentrations of **CAY10499** or the vehicle control. Incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
- Initiate reaction: Add the substrate to each well to start the enzymatic reaction.

- Incubate: Incubate the plate for a defined time at the optimal temperature for the enzyme.
- Measure product formation: Stop the reaction (if necessary) and measure the amount of product formed. For colorimetric assays (e.g., using 4-nitrophenyl acetate), measure the absorbance at the appropriate wavelength. For radiometric assays, measure the radioactivity.
- Data analysis: Calculate the percentage of inhibition for each **CAY10499** concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.



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Workflow for a typical in vitro lipase inhibition assay.

Applications in Research

CAY10499's ability to broadly inhibit lipases has made it a useful tool in several research areas:

- Cancer Research: **CAY10499** has been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast), MDA-MB-231 (breast), COV318 (ovarian), and OVCAR-3 (ovarian), with IC_{50} values of 4.2, 46, 106.7, and 79.8 μ M, respectively.[3] This suggests a potential role for lipases in cancer cell proliferation and survival.
- Metabolic Research: In vivo studies in rats have demonstrated that **CAY10499** can reduce increases in cytosolic lipase activity induced by high-fructose (FRUC) and AIN-93M diets.[3] This highlights its utility in studying the role of lipases in diet-induced metabolic disorders.
- Neuroscience: By inhibiting MAGL and FAAH, **CAY10499** can modulate the endocannabinoid system, making it a valuable probe for investigating the roles of 2-AG and

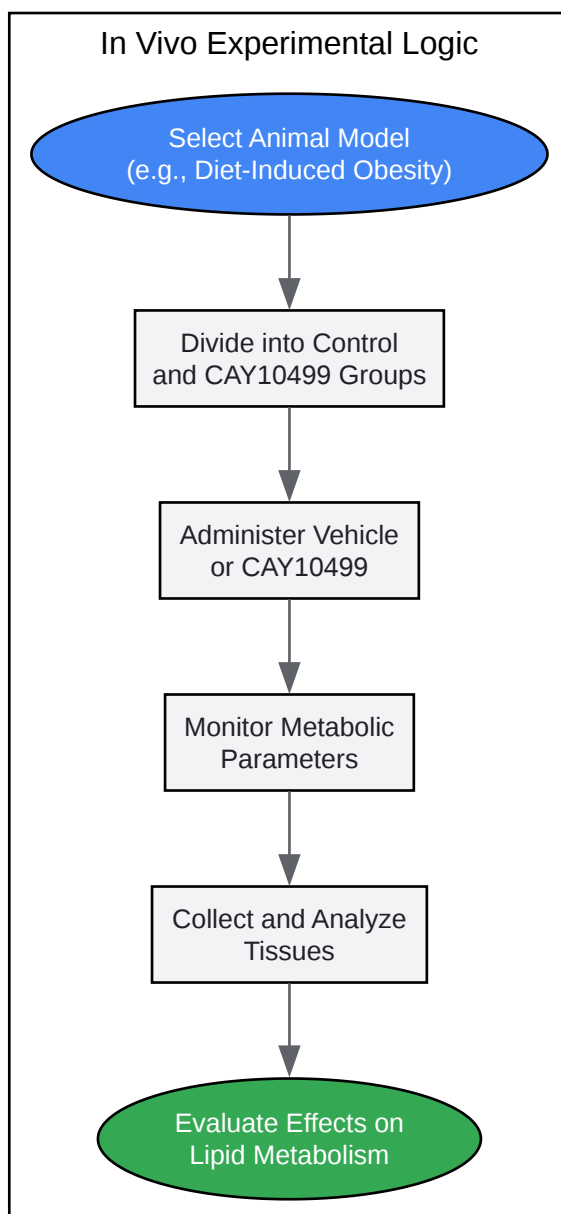
anandamide in neurological processes.[\[2\]](#)

In Vivo Experimental Example:

A representative in vivo experiment could involve the administration of **CAY10499** to a rodent model of a metabolic disease to assess its effects on lipid metabolism.

Experimental Design:

- **Animal Model:** Utilize a relevant animal model, such as rats or mice fed a high-fat or high-fructose diet to induce a metabolic phenotype.
- **Treatment Groups:** Divide the animals into at least two groups: a control group receiving a vehicle and a treatment group receiving **CAY10499** at a specific dose and frequency.
- **Administration:** Administer **CAY10499** via an appropriate route (e.g., oral gavage or intraperitoneal injection).
- **Monitoring:** Monitor key metabolic parameters throughout the study, such as body weight, food intake, blood glucose levels, and plasma lipid profiles.
- **Tissue Analysis:** At the end of the study, collect tissues of interest (e.g., liver, adipose tissue) to measure lipase activity and analyze gene and protein expression related to lipid metabolism.



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